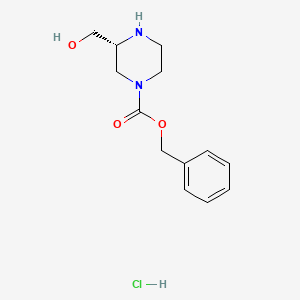

(R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride

Description

(R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is a chiral piperazine derivative featuring a hydroxymethyl group at the 3-position of the piperazine ring and a benzyl carboxylate protective group. Its molecular formula is C₁₃H₁₉ClN₂O₃, with a molar mass of 286.75 g/mol (monoisotopic mass: 286.108420) . The compound is typically stored under inert gas (e.g., nitrogen) at 2–8°C to maintain stability, reflecting sensitivity to environmental degradation . Its stereochemistry (R-configuration) is critical for applications in asymmetric synthesis and pharmaceutical intermediates, where enantiomeric purity influences biological activity .

Properties

IUPAC Name |

benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11;/h1-5,12,14,16H,6-10H2;1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHVEHPWNMUIKO-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H](N1)CO)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583100 | |

| Record name | Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930782-91-5 | |

| Record name | 1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-, phenylmethyl ester, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930782-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of (R)-2-Hydroxymethyl Piperazine Intermediate

- Ring Closure Reaction : Ethylenediamine is reacted with (R)-glycidol in the presence of potassium carbonate and catalytic copper chromite in dimethylbenzene solvent.

- Conditions : Heated to reflux for 20–24 hours.

- Molar Ratios : Ethylenediamine to (R)-glycidol at 1:1.1–1.2; ethylenediamine to potassium carbonate at 1:5–6; ethylenediamine to copper chromite at 1:0.1–0.15.

- Workup : After cooling and filtration, water is added, and the aqueous phase containing (R)-2-hydroxymethyl piperazine is separated for the next step.

Step 2: Protection with Di-tert-butyl Dicarbonate (Boc Protection)

- Reaction : The aqueous solution containing (R)-2-hydroxymethyl piperazine is treated with di-tert-butyl dicarbonate under alkaline conditions.

- Molar Ratio : Piperazine intermediate to di-tert-butyl dicarbonate at 1:2.1–2.2.

- Reaction Time : 10–13 hours at room temperature with sodium hydroxide added dropwise in an ice bath.

- Isolation : Extraction, washing with hydrochloric acid, drying, filtration, concentration under reduced pressure, and recrystallization yield 1,4-di-Boc-2-hydroxymethyl piperazine.

Step 3: Deprotection and Formation of (R)-1-Boc-3-hydroxymethyl Piperazine

- Procedure : The 1,4-di-Boc-2-hydroxymethyl piperazine is refluxed with sodium hydroxide aqueous solution in 95% ethanol for 3–5 hours.

- Molar Ratio : 1,4-di-Boc-2-hydroxymethyl piperazine to sodium hydroxide at 1:2–2.5.

- Workup : Concentration of ethanol, cooling, extraction, washing with sodium chloride solution, drying, filtering, concentrating, and recrystallization produce (R)-1-Boc-3-hydroxymethyl piperazine.

Step 4: Introduction of Benzyl Carbamate Group and Hydrochloride Salt Formation

- Reaction : (R)-1-Boc-3-hydroxymethyl piperazine is reacted with benzyl chloroformate in the presence of a base (such as triethylamine) to introduce the benzyl carbamate protecting group.

- Salt Formation : The free base is converted into its hydrochloride salt by treatment with hydrochloric acid.

- Purification : Recrystallization or chromatographic techniques ensure high purity (>97%).

Reaction Conditions and Optimization

| Step | Reagents & Conditions | Molar Ratios | Time/Temperature | Yield & Notes |

|---|---|---|---|---|

| 1 | Ethylenediamine, (R)-glycidol, K2CO3, Cu chromite, dimethylbenzene | 1 : 1.1–1.2 : 5–6 : 0.1–0.15 (mass) | Reflux, 20–24 h | Aqueous phase with (R)-2-hydroxymethyl piperazine obtained |

| 2 | Di-tert-butyl dicarbonate, NaOH (alkaline) | 1 : 2.1–2.2 | 10–13 h, RT | 1,4-di-Boc-2-hydroxymethyl piperazine isolated |

| 3 | NaOH aqueous, 95% ethanol | 1 : 2–2.5 | Reflux, 3–5 h | (R)-1-Boc-3-hydroxymethyl piperazine purified |

| 4 | Benzyl chloroformate, triethylamine, HCl | Stoichiometric | RT, time varies | This compound obtained |

Analytical Characterization and Purity Control

- Chiral Purity : Ensured by starting from (R)-glycidol and confirmed by chiral HPLC analysis.

- Structural Confirmation : NMR spectroscopy (¹H, ¹³C) identifies characteristic signals of hydroxymethyl, piperazine, Boc, and benzyl groups.

- Infrared Spectroscopy (IR) : Confirms carbamate and hydroxyl functional groups via characteristic C=O and O-H stretching bands.

- Mass Spectrometry (MS) : Confirms molecular weight consistent with the target compound.

- Purification : Recrystallization and column chromatography (silica gel, gradient elution) yield purity >97%.

Research Findings and Industrial Relevance

- The described synthesis method provides a high-yield, stereoselective route to the (R)-configured piperazine derivative, crucial for pharmaceutical applications.

- Use of Boc and benzyl protecting groups facilitates selective functionalization and purification.

- The hydrochloride salt form improves compound stability and solubility for downstream processing.

- Industrial scale-up benefits from optimized reaction times, molar ratios, and continuous flow adaptations to enhance throughput and reproducibility.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents & Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| Ring closure to form piperazine | Ethylenediamine, (R)-glycidol, K2CO3, Cu chromite, reflux in dimethylbenzene | (R)-2-hydroxymethyl piperazine (aqueous phase) | Stereoselective ring formation |

| Boc protection | Di-tert-butyl dicarbonate, NaOH, RT, 10–13 h | 1,4-di-Boc-2-hydroxymethyl piperazine | Protects nitrogen atoms |

| Selective deprotection | NaOH aqueous, 95% ethanol, reflux 3–5 h | (R)-1-Boc-3-hydroxymethyl piperazine | Removes one Boc group |

| Benzyl carbamate formation & salt | Benzyl chloroformate, triethylamine, HCl | This compound | Final product, purified and stable salt |

This comprehensive preparation method ensures high stereochemical fidelity and purity of this compound, supporting its use as a valuable pharmaceutical intermediate.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The compound can be reduced to modify the piperazine ring or the benzyl group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a more saturated piperazine ring.

Scientific Research Applications

(R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula ·HCl and a molecular weight of approximately 286.755 g/mol. It features a piperazine ring, a six-membered cyclic amine, and incorporates a hydroxymethyl group and a benzyl ester functionality, making it structurally significant for applications in medicinal chemistry.

Scientific Research Applications

This compound has several potential applications:

- Drug Development The compound's structural features make it suitable for modifying it to enhance its biological activity or tailor its properties for specific applications.

- Biological Activities It exhibits various biological activities, primarily due to its structural features.

- Interaction Studies Focus on its binding affinity to various receptors and enzymes. These studies are crucial for understanding how this compound might function within biological systems.

Piperazine-Containing Drugs

Piperazine derivatives play an important role in the fields of antibiosis, anti-tumor, and treatment of virus infection . (R)-1-Boc-3-hydroxymethyl piperazine is an important intermediate and key raw material with chiral structures, and has wide application in the pharmaceutical industry .

Mechanism of Action

The mechanism of action of ®-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs, emphasizing substituents, molecular weights, and functional distinctions:

Biological Activity

(R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a piperazine core, which is known for forming various derivatives with significant biological activities. The presence of the hydroxymethyl and benzyl groups enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Its mechanism involves:

- Receptor Modulation : It may act as an allosteric modulator for certain receptors, enhancing or inhibiting their activity.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be beneficial in therapeutic applications.

Biological Activities

-

Anticancer Activity :

- Recent studies have indicated that piperazine derivatives can exhibit anticancer properties. For instance, compounds similar to (R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate have been tested for their cytotoxic effects on various cancer cell lines, showing promising results in inducing apoptosis and inhibiting cell proliferation .

- Neuropharmacological Effects :

- Antimicrobial Activity :

Study 1: Anticancer Efficacy

A study evaluating the cytotoxic effects of various piperazine derivatives found that this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| (R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate | 15 | Induces apoptosis |

| Bleomycin | 20 | DNA intercalation |

Study 2: Neuroprotective Potential

In a neuropharmacological study, the compound was evaluated for its ability to protect neuronal cells from oxidative stress. Results indicated that it significantly reduced cell death in models of neurodegeneration .

| Treatment | Cell Viability (%) | Mechanism |

|---|---|---|

| Control | 40 | N/A |

| (R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate | 75 | Antioxidant activity |

Q & A

Q. What are the optimal synthetic routes for (R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride, and how can enantiomeric purity be ensured?

Methodological Answer: The compound is typically synthesized via coupling of (R)-3-(hydroxymethyl)piperazine with benzyl chloroformate under basic conditions (e.g., using triethylamine in dichloromethane). Enantiomeric purity is maintained by employing chiral resolution techniques such as chiral HPLC or asymmetric synthesis protocols. For example, benzyl carbonochloridate reacts with the piperazine precursor in a stereospecific manner, and intermediates should be monitored using polarimetry or chiral stationary-phase chromatography .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store the hydrochloride salt in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation. Avoid exposure to light, heat, or acidic/basic vapors. Handling should involve PPE (gloves, lab coat) and a fume hood to minimize inhalation risks. Stability studies recommend periodic NMR or LC-MS analysis to detect decomposition (e.g., hydrolysis of the carbamate group) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Use a combination of:

- 1H/13C NMR to confirm the piperazine ring substitution pattern and benzyl group integration.

- LC-MS (ESI+) to verify molecular weight (e.g., [M+H]+ = 295.1 for the free base).

- IR spectroscopy to identify carbamate C=O stretching (~1700 cm⁻¹) and hydroxyl O-H (~3400 cm⁻¹) bands.

- X-ray crystallography for absolute stereochemical confirmation if single crystals are obtainable .

Q. How can researchers assess the compound’s solubility for in vitro assays?

Methodological Answer: Perform solubility screening in tiered solvents:

Polar aprotic solvents (DMSO, DMF) for stock solutions.

Aqueous buffers (pH 1–7.4) with co-solvents (≤10% acetonitrile) to mimic physiological conditions.

Use dynamic light scattering (DLS) to detect aggregation. Quantify solubility via UV-Vis spectrophotometry or HPLC-UV at 254 nm .

Advanced Research Questions

Q. How can structural modifications at the hydroxymethyl position enhance bioactivity?

Methodological Answer: Replace the hydroxymethyl group with bioisosteres (e.g., fluoromethyl, aminomethyl) via reductive amination or Mitsunobu reactions. Evaluate changes in target binding (e.g., enzyme inhibition assays) and pharmacokinetic properties (e.g., logP, metabolic stability in liver microsomes). SAR studies on analogous benzyl piperazine carboxylates suggest that electron-withdrawing substituents improve metabolic resistance .

Q. What strategies resolve contradictions in crystallographic vs. computational stereochemical data?

Methodological Answer: If X-ray crystallography (e.g., from a related crystalline piperazine-carboxylate ) conflicts with DFT-calculated NMR shifts, cross-validate using:

Q. How can researchers optimize crystallization conditions for polymorph screening?

Methodological Answer: Employ high-throughput crystallization platforms with varied solvents (e.g., ethanol/water mixtures), temperatures (4–60°C), and anti-solvents (hexane, MTBE). Characterize polymorphs via:

Q. What advanced analytical methods validate trace impurities in synthesis batches?

Methodological Answer: Use HPLC-MS/MS with a C18 column (0.1% TFA in water/acetonitrile gradient) to detect and quantify impurities (e.g., de-esterified byproducts). Synthesize reference standards (e.g., benzyl alcohol derivatives ) for spiking experiments. For chiral impurities, employ chiral SFC (Supercritical Fluid Chromatography) with cellulose-based columns .

Q. How do researchers address discrepancies in biological activity between enantiomers?

Methodological Answer:

Synthesize both (R)- and (S)-enantiomers via chiral auxiliaries or enzymatic resolution.

Test in parallel using functional assays (e.g., receptor binding, cell viability).

Perform molecular docking to compare binding modes.

For example, (R)-enantiomers of benzyl piperazine carboxylates often show higher affinity for CNS targets due to steric complementarity .

Q. What methodologies mitigate hydrolysis of the carbamate group during in vivo studies?

Methodological Answer:

- Prodrug design : Replace the benzyl group with stabilized moieties (e.g., p-nitrobenzyl) resistant to esterases.

- Formulation : Use liposomal encapsulation or cyclodextrin complexes to shield the carbamate.

- Metabolic profiling : Incubate with liver S9 fractions to identify degradation pathways and modify vulnerable sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.